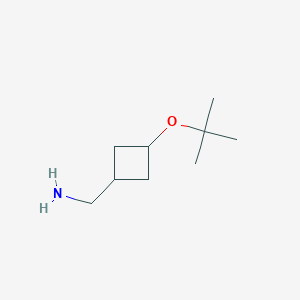

(3-(tert-Butoxy)cyclobutyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

FVAFFSLNBGWGEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butoxy Cyclobutyl Methanamine and Analogous Cyclobutane Amine Systems

Strategies for Cyclobutane (B1203170) Core Construction

The inherent ring strain of the cyclobutane ring presents a synthetic challenge, yet this strain also makes it a versatile intermediate for further chemical transformations. baranlab.org A variety of methods have been developed to efficiently construct this four-membered carbocycle.

Metal-Mediated Ring-Forming Reactions

Transition metal catalysis offers a diverse and powerful toolkit for the construction of cyclobutane rings. These methods often proceed under mild conditions with high levels of control over regio- and stereoselectivity. acs.org While not as common as [2+2] cycloadditions, metal-mediated pathways provide alternative disconnections. For instance, platinum-catalyzed cycloisomerization of alkylidene cyclopropanes can furnish cyclobutenes, which are direct precursors to cyclobutanes. nih.gov Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with quinones, using catalysts like Sc(OTf)₃, can also lead to complex polycyclic systems containing cyclobutane cores. researchgate.net Another strategy involves the ring-opening of cyclobutanes, which, while seemingly counterintuitive, can be a pathway to functionalized four-membered rings through subsequent transformations. rsc.org

Applications of C-H Functionalization Logic in Cyclobutane Synthesis

A modern and increasingly powerful strategy for synthesizing complex molecules is C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.orgnih.gov This approach has been applied to the synthesis of cyclobutanes, offering a novel retrosynthetic logic compared to traditional cycloaddition methods. nih.govbaranlab.org The strategy often employs directing groups to guide a catalyst to a specific C-H bond for functionalization. acs.orgnih.gov

For example, palladium catalysis has been used with an aminoquinoline directing group to achieve the arylation of methylene C-H bonds on a cyclobutane ring. acs.orgnih.gov This allows for the direct installation of substituents onto the pre-formed carbocycle. Rhodium(II) catalysts have also been employed to achieve site-selective C-H functionalization of cyclobutanes, enabling access to either 1,1-disubstituted or cis-1,3-disubstituted products simply by changing the catalyst's ligand framework. nih.gov This catalyst-controlled approach provides a powerful means to access novel chemical space and generate diverse cyclobutane structures. nih.gov

Installation of the Methanamine Moiety

Once the substituted cyclobutane core is constructed, the final step is the installation of the methanamine side chain (-CH₂NH₂). The specific method for this transformation depends on the functional groups present on the cyclobutane precursor, which are typically products of the ring-forming reactions described above (e.g., esters, carboxylic acids, or alcohols).

Common synthetic routes to introduce a methanamine group include:

Reduction of a Nitrile: A cyclobutanecarbonitrile can be readily reduced to the corresponding cyclobutylmethanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The nitrile itself can be prepared from a corresponding alkyl halide via nucleophilic substitution with a cyanide salt.

Reduction of an Amide: A cyclobutanecarboxamide, formed from the corresponding carboxylic acid, can be reduced to the methanamine using strong reducing agents like LiAlH₄.

Reductive Amination of an Aldehyde: A cyclobutanecarboxaldehyde can be converted to the methanamine via reductive amination. This involves reacting the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ using reagents like sodium cyanoborohydride (NaBH₃CN).

Gabriel Synthesis: A cyclobutylmethyl halide can be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is effective for preventing over-alkylation.

Conversion from an Alcohol: A cyclobutylmethanol can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced with an azide salt (e.g., NaN₃). Subsequent reduction of the resulting azide yields the desired methanamine.

These standard functional group interconversions provide reliable pathways to the final (3-(tert-Butoxy)cyclobutyl)methanamine target and its analogs from appropriately functionalized cyclobutane cores.

Introduction of the tert-Butoxy (B1229062) Group

The formation of a tert-butyl ether, such as the one in the target molecule, typically starts from a corresponding alcohol, in this case, a 3-hydroxycyclobutyl derivative.

One common method is the acid-catalyzed addition of isobutylene to the alcohol. The reaction proceeds by protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by the alcohol nucleophile.

The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for creating tert-butyl ethers via the reaction of an alkoxide with tert-butyl halide due to the high propensity for elimination (E2) reactions. However, reacting a tert-butoxide salt with a primary alkyl halide (or tosylate) can be effective. Therefore, reacting potassium tert-butoxide with a (3-(methanamine)cyclobutyl) tosylate could be a viable route, though protection of the amine group would be necessary.

Other methods include the use of tert-butyl bromide with a catalyst like basic lead carbonate or reacting the alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as Mg(ClO₄)₂.

Table 2: Selected Methods for tert-Butyl Ether Formation

| Reagents | Substrate | Key Features |

|---|---|---|

| Isobutylene, H⁺ (cat.) | Alcohol | Utilizes the stability of the tert-butyl cation. |

| Potassium tert-butoxide (t-BuOK) | Alkyl Halide/Tosylate | Effective for primary and some secondary substrates. |

| Di-tert-butyl dicarbonate (Boc₂O), Mg(ClO₄)₂ | Alcohol | Mild reaction conditions. |

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. It is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base. The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl).

In the context of synthesizing this compound, a Boc group is invaluable. A synthetic sequence might begin with a precursor like tert-butyl (3-hydroxycyclobutyl)carbamate. In this key intermediate, the amine is already present in its protected form (as a carbamate (B1207046), not a methanamine), and the hydroxyl group is available for etherification to install the tert-butoxy group.

Alternatively, if the synthesis starts with a cyclobutane-amine, the amine would be protected with a Boc group first. This prevents the amine, which is both basic and nucleophilic, from interfering with subsequent reactions, such as the conversion of a hydroxyl group to a tosylate or the etherification reaction itself. After the tert-butoxy group is successfully installed, the Boc protecting group can be cleaved under acidic conditions to reveal the free amine in the final product. The use of a Boc group thus provides a critical tool for managing functional group compatibility throughout the synthetic sequence.

Stereoselective Synthesis and Diastereocontrol in Cyclobutane-Amine Architectures

The controlled arrangement of substituents on the cyclobutane ring is paramount for its application in areas like drug discovery. Stereoselective synthesis aims to produce a single, desired stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can exhibit varied biological activity. Methodologies for achieving such control in cyclobutane systems often involve diastereoselective and enantioselective reactions. researchgate.netnih.gov

Diastereoselective conjugate addition, particularly the Michael addition, to activated cyclobutene precursors is an effective strategy for synthesizing substituted cyclobutanes. researchgate.netnih.gov This approach allows for the introduction of amine functionalities with a high degree of stereocontrol.

In this method, a nucleophile adds to a cyclobutene that has an electron-withdrawing group, creating one or more new stereocenters. The facial selectivity of the nucleophilic attack is directed by the existing stereochemistry of the cyclobutene and the reaction conditions, leading to the preferential formation of one diastereomer over others. researchgate.netrsc.orgrsc.orgnih.gov Research has demonstrated that N-nucleophiles, including imidazoles and other azoles, can be successfully added to cyclobutene systems to create N-heterocycle-substituted cyclobutanes with high diastereoselectivity. researchgate.netnih.gov For instance, the sulfa-Michael addition to cyclobutenes using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has yielded thio-substituted cyclobutane esters and amides with diastereomeric ratios (dr) greater than 95:5. rsc.orgrsc.orgnih.gov

Table 1: Examples of Diastereoselective Michael Additions to Cyclobutene Derivatives

| Nucleophile | Cyclobutene Substrate | Catalyst/Base | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Thiophenol | Cyclobutene ester | DBU | >95:5 | rsc.org |

| Imidazole | Bromocyclobutane-derived cyclobutene | Not specified | High | researchgate.netnih.gov |

| Various Thiols | N-acyl-oxazolidinone-substituted cyclobutene | Chiral squaramide catalyst | >95:5 | rsc.orgrsc.org |

The stereochemical outcome of reactions involving cyclobutane scaffolds is governed by a delicate interplay of steric and electronic factors. acs.orgfigshare.com Steric hindrance can dictate the trajectory of an incoming reagent, favoring attack from the less hindered face of the molecule. This is particularly evident in catalytic systems where bulky ligands on a metal center can effectively block one side of the cyclobutane ring. nih.gov For example, in certain palladium-catalyzed reactions, a bulky palladium(II) complex is unable to approach from the sterically hindered endo side, resulting in the exclusive formation of the cis-cyclobutane isomer. nih.gov

Electronic effects also play a crucial role. The distribution of electron density within the cyclobutane ring and its substituents can influence transition state energies, thereby favoring one stereochemical pathway over another. nih.gov In the thermal ring-opening of cyclobutenes, for instance, electronic factors are often the primary determinants of the reaction's stereospecificity, overriding what might be predicted based on steric effects alone. pitt.edu The development of predictive models based on these factors is essential for the rational design of stereoselective syntheses. acs.org

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), chiral resolution is required to separate them. wikipedia.org Obtaining enantiomerically pure compounds is critical, as one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful.

Common methods for resolving racemic mixtures of cyclobutane derivatives include:

Crystallization of Diastereomeric Salts : This is a classical and widely used technique. wikipedia.org The racemic amine, such as a cyclobutane-amine derivative, is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the amine.

Chiral Column Chromatography : This technique has become one of the most effective methods for obtaining enantiomers with very high purity. mdpi.com The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). mdpi.comnih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. mdpi.com

Biocatalytic Resolution : Enzymes can exhibit high enantioselectivity. Biocatalytic methods can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in pure form. nih.gov

Optimization of Synthetic Protocols for this compound Production

The efficient production of a specific target molecule like this compound requires careful optimization of the synthetic route. This involves systematically adjusting various parameters to maximize yield and purity while minimizing costs and environmental impact.

The outcome of a chemical reaction is highly sensitive to its conditions. Optimizing these parameters is a crucial step in developing a robust synthetic protocol.

Temperature : Reaction temperature affects reaction rates and can influence selectivity. Some reactions require low temperatures to control exothermicity and prevent side reactions, while others need heating to overcome activation energy barriers.

Concentration : The concentration of reactants can impact reaction kinetics and, in some cases, the position of chemical equilibria. High concentrations may increase the reaction rate but can also lead to issues with solubility or side-product formation.

Solvent : The choice of solvent is critical as it can influence reactant solubility, stabilize transition states, and mediate heat transfer. The polarity and coordinating ability of the solvent can dramatically affect the yield and stereoselectivity of a reaction. Optimization studies often screen a panel of solvents to identify the ideal medium.

Table 2: Representative Parameters for Optimization in Cyclobutane Synthesis

| Parameter | Variable | Potential Impact | Example from Literature |

|---|---|---|---|

| Temperature | -78°C to 150°C | Reaction rate, selectivity, side-product formation | Thermal [2+2] cycloadditions often require elevated temperatures. acs.org |

| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Solubility, transition state stabilization, stereochemical outcome | Solvent screening is common in developing stereoselective additions. rsc.org |

| Concentration | 0.01 M to 1.0 M | Reaction kinetics, product precipitation, intermolecular vs. intramolecular reactions | Concentration is adjusted to control the rate of catalyzed reactions. |

The choice of catalyst is fundamental to modern synthetic chemistry, enabling reactions that would otherwise be inefficient or impossible. For the synthesis of complex cyclobutanes, a wide range of catalytic systems are employed.

Transition Metal Catalysis : Palladium-based catalysts are effective for C-H functionalization reactions on cyclobutane rings, allowing for the introduction of aryl groups. calstate.eduacs.org Silver-based π-acid catalysts, such as AgBF₄, have been used for the diastereocontrolled ring-opening of bicyclo[1.1.0]butanes to form 1,3-disubstituted cyclobutanes. nih.gov

Organocatalysis : Chiral organic molecules can catalyze reactions with high enantioselectivity. For example, chiral chinchona-based squaramide catalysts have been successfully used in the enantioselective sulfa-Michael addition to cyclobutenes, providing access to chiral thio-cyclobutanes. rsc.orgrsc.org

Biocatalysis : Enzymes, such as ketoreductases (KREDs), offer exceptional selectivity under mild reaction conditions. KREDs have been used for the highly trans-diastereoselective reduction of a cyclobutanone precursor to a cyclobutanol, demonstrating the power of biocatalysis in complex synthesis. nih.gov

Reagents : The selection of reagents is also critical. For instance, in the synthesis of amines, reducing agents are often required. The reactivity of reagents like tert-butoxy-aluminium hydrides has been investigated for their catalytic activity, which could be relevant for reduction steps in the synthesis of cyclobutane-amines. rsc.org

The evaluation of these systems involves screening different catalysts and reagents to find the optimal combination that delivers the desired product with high efficiency, selectivity, and yield.

Transformations Involving the Primary Amine Functionality

The primary amine group serves as a key handle for a variety of chemical transformations, including acylation, alkylation, and coupling reactions. These modifications are fundamental for building molecular complexity from the parent amine.

The primary amine of this compound is readily acylated or alkylated under standard conditions. Acylation, typically with acyl chlorides or anhydrides, proceeds smoothly to yield the corresponding amides.

Alkylation of the primary amine can be more challenging, particularly with bulky electrophiles like tert-butyl bromide, due to the potential for elimination reactions to dominate over the desired nucleophilic substitution. sciencemadness.org For instance, the reaction of a primary amine with t-butyl bromide in a polar aprotic solvent like DMF with a base such as potassium carbonate often favors the formation of isobutene. sciencemadness.org Alternative strategies, such as reductive amination or the use of coupling reagents, can provide more controlled and efficient pathways to N-alkylated products.

| Reaction Type | Reagent Example | Product Type | Notes |

| Acylation | Acetyl Chloride | N-acetyl amide | Generally high yielding. |

| Alkylation | tert-Butyl Bromide | N-tert-butyl amine | Prone to elimination side-reactions. sciencemadness.org |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl amine | A milder, more selective alkylation method. |

This table illustrates common acylation and alkylation reactions applicable to the primary amine of this compound.

The synthesis of amides and carbamates from the primary amine is a cornerstone of its utility in medicinal chemistry and materials science. Amide bond formation can be achieved by coupling the amine with a carboxylic acid using a variety of activating agents. youtube.com Modern coupling reagents have been developed to be effective even with sterically hindered substrates or electron-deficient amines. rsc.org

Carbamates are frequently synthesized to act as protecting groups or to modulate the physicochemical properties of the parent amine. The reaction of the amine with chloroformates or di-tert-butyl dicarbonate (Boc₂O) are common methods. organic-chemistry.org An alternative one-pot procedure involves the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org

| Derivative | Reagents | Key Features |

| Amide | Carboxylic Acid, Coupling Agent (e.g., DCC, HATU) | A fundamental and versatile linkage in chemical synthesis. youtube.comresearchgate.net |

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Forms the widely used Boc-protected amine. organic-chemistry.org |

| Carbamate | Phenyl Chloroformate, then Ammonia | A method suitable for tertiary alcohols, adaptable for amines. orgsyn.org |

| Carbamate | CO₂, Amine, Halide, Cs₂CO₃ | Utilizes carbon dioxide as a C1 source under mild conditions. uantwerpen.be |

This interactive table summarizes key methods for the formation of amides and carbamates from a primary amine.

The primary amine facilitates various carbon-nitrogen bond-forming cross-coupling reactions, significantly expanding the structural diversity of its derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the arylation of the amine with aryl halides or triflates. tcichemicals.com This reaction is pivotal for constructing nitrogen-containing aromatic compounds. tcichemicals.com

Recent advancements have explored nickel-photoredox catalyzed cross-coupling reactions, where additives like tert-butylamine can serve dual roles as both a ligand and a base, promoting efficient coupling under mild conditions. chemrxiv.org These methods broaden the scope of compatible nucleophiles and electrophiles for scaffold elaboration.

Transformations of the Cyclobutane Core

The cyclobutane ring, while generally stable, can undergo specific transformations, including functional group interconversions and stereochemical rearrangements, which are critical for accessing diverse molecular architectures.

Functional group interconversions (FGI) on the cyclobutane ring allow for the strategic modification of the scaffold. For example, if a hydroxyl group is present on the ring, it can be converted into various other functionalities. ub.eduvanderbilt.edu A hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to introduce halides, azides, or nitriles. vanderbilt.edu These transformations are crucial for building complex molecules where the cyclobutane unit serves as a rigid core. ub.eduorganic-chemistry.org The conversion of alcohols to alkyl halides can be achieved with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides), often proceeding with inversion of stereochemistry via an Sₙ2 mechanism. ub.edu

The stereochemistry of substituents on the cyclobutane ring can be altered through rearrangement or epimerization processes. Acid-promoted reactions involving carbocation intermediates on a cyclobutane ring can lead to rearrangements, yielding products with different ring connectivities or stereochemistries. researchgate.net For example, the alkylation of alcohols with O-cyclobutyl trichloroacetimidate can generate cyclobutyl cation intermediates that rearrange. researchgate.net

Epimerization, the change in configuration at one stereocenter, can occur under specific reaction conditions. In syntheses targeting specific diastereomers, controlling or intentionally inducing epimerization is a key strategic consideration. For instance, in the synthesis of complex molecules like L-daunosamine, controlling the stereochemistry at C-3 is a critical step that can be influenced by the choice of reagents and reaction pathways. rsc.org

Ring-Opening Reactions of Strained Cyclobutane Systems

The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to ring-opening reactions under various conditions. researchgate.net This inherent reactivity makes cyclobutane derivatives versatile intermediates in organic synthesis for constructing more complex molecular architectures. researchgate.netrsc.org The relief of ring strain, which is approximately 26 kcal/mol for the parent cyclobutane, is a primary thermodynamic driving force for these transformations.

Ring cleavage can be initiated by thermal, photochemical, or chemical methods, including acidic or basic conditions and nucleophilic attack. researchgate.net For derivatives of this compound, the presence of the amino and ether functional groups can influence the regioselectivity of the ring-opening process. For instance, protonation of the amine or ether oxygen can facilitate cleavage of an adjacent C-C bond. Strain-release functionalization has been developed as a strategy where the high reactivity of strained rings like bicyclobutanes is harnessed for chemoselective reactions, such as exclusive reaction at the thiol side chain of cysteine in complex peptide systems. nih.gov

These ring-opening reactions can lead to a variety of linear or larger cyclic structures. Depending on the reaction conditions and the substitution pattern on the cyclobutane ring, the cleavage can be followed by skeletal rearrangements to yield compounds with intricate structures. researchgate.netresearchgate.net

Reactions Involving the tert-Butoxy Group

The tert-butoxy group serves as a common protecting group for alcohols due to its steric bulk and specific reactivity profile. Its chemical behavior, particularly its cleavage and stability, is a critical consideration in synthetic sequences involving this compound.

Cleavage and Deprotection Strategies for tert-Butyl Ethers

The removal of a tert-butyl ether is most commonly achieved under acidic conditions. The mechanism of this cleavage depends on the structure of the ether. Due to the stability of the tertiary carbocation that can be formed, tert-butyl ethers typically cleave via an SN1 or E1 mechanism. libretexts.org

Strong protic acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydroiodic acid (HI) are effective reagents for this transformation. libretexts.org The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (an alcohol). Subsequent departure of the alcohol generates a stable tert-butyl carbocation, which can then be trapped by a nucleophile or lose a proton to form isobutylene. vaia.com For example, the acid-induced cleavage of tert-butyl cyclohexyl ether yields cyclohexanol and 2-methylpropene via an E1 pathway. libretexts.orgvaia.com While HBr and HI are effective, HCl is generally not used for ether cleavage. libretexts.org

Alternative, milder methods have also been developed. For instance, a combination of cerium(III) chloride (CeCl₃) and sodium iodide (NaI) in acetonitrile has been reported for the successful cleavage of both aliphatic and aromatic tert-butyl ethers, showing compatibility with various other functional groups. researchgate.net

| Reagent/Condition | Mechanism | Typical Products | Reference |

| Trifluoroacetic Acid (TFA) | E1/SN1 | Alcohol, Isobutylene | libretexts.org |

| Hydrobromic Acid (HBr) | SN1/SN2 | Alcohol, tert-Butyl Bromide | libretexts.org |

| Hydroiodic Acid (HI) | SN1/SN2 | Alcohol, tert-Butyl Iodide | libretexts.org |

| CeCl₃ / NaI | Lewis Acid-assisted | Alcohol | researchgate.net |

Stability of the tert-Butoxy Moiety Under Diverse Reaction Conditions

A key advantage of the tert-butoxy group is its stability under a wide range of reaction conditions, which is why it is often employed as a protecting group. Most ethers are generally unreactive towards bases, nucleophiles, and dilute acids. libretexts.org This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the tert-butyl ether.

The tert-butoxy group is resistant to:

Basic Conditions: It is stable to strong bases like hydroxides and alkoxides.

Nucleophiles: It does not react with common nucleophiles. libretexts.org

Reducing Agents: It is compatible with many reducing agents, such as metal hydrides.

Oxidizing Agents: It is generally stable to many common oxidizing agents.

This robust nature allows for selective transformations elsewhere in the this compound molecule, such as reactions involving the primary amine, without the need to re-protect the hydroxyl group that the tert-butoxy moiety is masking. However, the effect of replacing a tert-butyl group with analogues like CF₃-cyclobutane on metabolic stability can be inconsistent, sometimes increasing and sometimes decreasing it depending on the specific molecular context. nih.govacs.org

Mechanistic Aspects of Key Transformations Involving this compound and Analogues

Understanding the mechanisms of reactions involving these cyclobutane derivatives is crucial for predicting outcomes and designing synthetic routes. Key mechanistic features include the pathways of nucleophilic attack and the role of cationic intermediates.

Investigation of Nucleophilic Attack Pathways

Nucleophilic attack is a fundamental process in the transformation of this compound and its analogues. The site of attack can vary depending on the nature of the nucleophile, the substrate, and the reaction conditions.

Attack at the Cyclobutane Ring: Due to ring strain, the sp³-hybridized carbons of the cyclobutane ring can be susceptible to nucleophilic attack, often leading to ring-opening. researchgate.net The regioselectivity of this attack is influenced by steric hindrance and the electronic effects of the substituents. For example, in the ring-opening of epoxides, nucleophilic attack is often highly regioselective. acs.orgresearchgate.net In analogous strained systems, the presence of substituents can direct the nucleophile to a specific carbon atom. The stereochemical outcome often proceeds via an SN2-type mechanism. acs.org

Attack at the tert-Butyl Group: As discussed in the context of ether cleavage (Section 3.3.1), nucleophilic attack can occur at the carbon atom of the alkyl group attached to the ether oxygen. For primary and secondary ethers, this proceeds via an SN2 mechanism at the less hindered site. libretexts.org However, for a tert-butyl ether, direct SN2 attack at the sterically hindered tertiary carbon is highly disfavored. Instead, cleavage proceeds through an SN1 or E1 mechanism after protonation of the oxygen. libretexts.org

The relative basicity and nucleophilicity of reactants can be a decisive factor in determining the reaction pathway. Studies on the ring-opening of other strained heterocycles, like aziridinones (α-lactams), show that both the nature of the nucleophile and the substituents on the ring govern whether C-N or C-C bond cleavage occurs. clockss.org

Role of Carbocation Intermediates in Cyclobutane Reactivity

Carbocation intermediates play a significant role in many reactions of cyclobutane derivatives, particularly under acidic conditions. nih.gov The formation of a carbocation adjacent to the cyclobutane ring can trigger unique rearrangements driven by the release of ring strain.

A classic transformation is the carbocation-mediated ring expansion. If a positive charge develops on a carbon atom directly attached to the cyclobutane ring, an alkyl shift involving one of the ring's C-C bonds can occur. youtube.com This process breaks open the strained four-membered ring to form a less strained, more stable five-membered ring (a cyclopentyl cation). youtube.com This type of rearrangement is a powerful tool for synthesizing five-membered ring systems from cyclobutane precursors.

Carbocations are also central to the SN1/E1 cleavage of the tert-butoxy group, as previously described. libretexts.org The formation of the stable tert-butyl cation is a key step in this deprotection strategy. vaia.com Furthermore, biosynthetic pathways for natural products containing cyclobutane moieties have been proposed to involve the formation of a cyclobutane ring by trapping a carbocation intermediate. acs.org

| Precursor/Reaction Condition | Intermediate | Subsequent Reaction | Outcome |

| Alkene on cyclobutane + H⁺ | Secondary carbocation on ring | Alkyl shift (ring expansion) | Formation of a cyclopentane ring |

| tert-Butoxy group + H⁺ | Protonated ether | Loss of alcohol | Formation of tert-butyl cation |

| Exocyclic carbocation | Alkyl shift (ring expansion) | Hydride shift, Nucleophilic trap | Substituted cyclopentanol |

Reactivity and Chemical Transformations of 3 Tert Butoxy Cyclobutyl Methanamine Derivatives

Advanced Synthetic Methodologies

The generation of organometallic intermediates from substituted cyclobutane (B1203170) scaffolds is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Deprotonation to form an organolithium species, followed by transmetalation to other metals, allows for a wide range of subsequent chemical transformations. While specific studies on (3-(tert-Butoxy)cyclobutyl)methanamine are not extensively documented in this context, the principles of organometallic chemistry provide a strong basis for predicting its reactivity.

Organolithium reagents are exceptionally strong bases capable of deprotonating even weakly acidic C-H bonds, a process often referred to as metalation. wikipedia.orgmt.comlibretexts.org The regioselectivity of this deprotonation is frequently guided by the presence of a directing metalating group (DMG). wikipedia.org Functional groups containing heteroatoms, such as ethers and amines, can coordinate to the lithium ion, directing the deprotonation to a nearby C-H bond. In the case of a this compound derivative, where the amine is protected (e.g., as a carbamate (B1207046) or amide), deprotonation could potentially be directed to the positions alpha to the tert-butoxy (B1229062) group or the protected aminomethyl group. The kinetic and thermodynamic acidity of the available protons, as well as steric hindrance, would determine the ultimate site of lithiation.

Once formed, the cyclobutyl organolithium species is a potent nucleophile and base. wikipedia.orglibretexts.org However, for certain applications, particularly cross-coupling reactions, transmetalation to a different metal, such as copper, zinc, tin, or palladium, is often advantageous. nih.govnih.gov This process involves the transfer of the organic group from lithium to the new metal center, creating a new organometallic reagent with altered and often more selective reactivity. For example, transmetalation of a cyclobutyl lithium species to a cyclobutyl copper reagent can facilitate conjugate additions and cross-coupling reactions with higher efficiency and selectivity than the parent organolithium. nih.gov

A critical aspect of these processes is the stereochemical outcome. The deprotonation of a chiral or prochiral center on the cyclobutane ring can proceed with high stereoselectivity, and the subsequent transmetalation and reaction with an electrophile can occur with either retention or inversion of the configuration at the carbon-metal bond. nih.govnih.gov For instance, zirconocene-catalyzed carbometalation of cyclobutenes has been shown to produce configurationally stable cyclobutylmagnesium species, which can then be transmetalated to copper or palladium with complete retention of stereochemical integrity. nih.gov Similarly, sequential lithium-tin-lithium exchange sequences have been used to invert the configuration of a carbanionic center. nih.gov

The table below summarizes hypothetical deprotonation-transmetalation sequences starting from a protected derivative of this compound, based on established principles of organometallic chemistry.

| Starting Material | Deprotonation Conditions | Intermediate | Transmetalation Reagent | Product | Potential Subsequent Reaction |

|---|---|---|---|---|---|

| N-Boc-(3-(tert-Butoxy)cyclobutyl)methanamine | s-BuLi, TMEDA, THF, -78 °C | Lithiated Cyclobutane (alpha to O) | ZnCl2 | Cyclobutylzinc Chloride | Negishi Coupling |

| N-Boc-(3-(tert-Butoxy)cyclobutyl)methanamine | n-BuLi, Et2O, 0 °C | Lithiated Cyclobutane (alpha to N) | CuCN·2LiCl | Cyclobutylcyanocuprate | Acylation / Alkylation |

| N-Boc-(3-(tert-Butoxy)cyclobutyl)methanamine | t-BuLi, Pentane, -78 °C | Lithiated Cyclobutane (alpha to O) | Bu3SnCl | Cyclobutylstannane | Stille Coupling |

| N-Boc-(3-(tert-Butoxy)cyclobutyl)methanamine | s-BuLi, (-)-Sparteine | Chiral Lithiated Cyclobutane | MgBr2·OEt2 | Cyclobutylmagnesium Bromide | Asymmetric Synthesis |

The choice of base, solvent, temperature, and additive (like TMEDA or sparteine) is crucial for controlling the selectivity and efficiency of the initial deprotonation step. nih.gov Subsequent transmetalation opens a gateway to a vast array of organometallic reagents, each with its unique reactivity profile, thereby significantly expanding the synthetic utility of the cyclobutane scaffold.

Role As a Chemical Building Block and Scaffold in Complex Molecular Synthesis

Modular Assembly Strategies in Organic Synthesis

In modern organic synthesis, modular assembly refers to the construction of complex molecules from discrete, pre-synthesized building blocks. This approach allows for the rapid generation of diverse molecular libraries and facilitates systematic structure-activity relationship (SAR) studies. (3-(tert-Butoxy)cyclobutyl)methanamine is well-suited for such strategies due to its distinct functional components.

The primary amine group serves as a versatile nucleophile and a key point for covalent attachment. It can readily participate in a wide array of chemical transformations, including:

Amide bond formation

Reductive amination

Urea and thiourea (B124793) synthesis

Sulfonamide formation

N-alkylation and N-arylation

This reactivity allows the cyclobutane (B1203170) core to be efficiently "clicked" into larger molecular frameworks. For instance, in multicomponent reactions (MCRs), which combine three or more reactants in a single operation, amine-containing building blocks are frequently employed. Research has shown that functionalities like cyclobutane are well-tolerated in such processes, enabling the rapid assembly of complex heterocyclic structures, such as tetrahydrocarbolines, from simple precursors. nih.gov The tert-butoxy (B1229062) group, a common bulky protecting group, ensures that the hydroxyl functionality (revealed upon deprotection) remains inert during these transformations, adding another layer of modularity to the synthetic sequence.

The defined stereochemistry of substituted cyclobutanes further enhances their utility in modular synthesis. nih.gov By using enantiomerically pure forms of this compound, chemists can introduce specific stereocenters into the target molecule, which is of paramount importance in the synthesis of chiral drugs and other bioactive compounds.

Application as a Scaffold for Bioactive Molecules and in Medicinal Chemistry

The introduction of a cyclobutane fragment is a recognized strategy in medicinal chemistry to imbue drug candidates with favorable properties. pharmablock.com Unlike conformationally flexible aliphatic chains or flat aromatic rings, the cyclobutane scaffold provides a rigid, three-dimensional (3D) structure with a high fraction of sp³-hybridized carbon atoms. researchgate.net This "escape from flatland" is a key concept in modern drug discovery, aiming to improve the specificity and pharmacokinetic profiles of new chemical entities. researchgate.net

The rigid nature of the cyclobutane ring can enhance a molecule's binding affinity to its biological target by reducing the entropic penalty associated with binding. pharmablock.com By pre-organizing the appended functional groups in a specific spatial orientation, the scaffold helps to optimize interactions with receptor pockets or enzyme active sites. The cyclobutane motif has been successfully incorporated into several marketed drugs, demonstrating its value in improving potency, selectivity, and metabolic stability. pharmablock.comlifechemicals.com

The tert-butyl group within the this compound structure is also significant. While the tert-butoxy group itself often serves as a protected hydroxyl, the related tert-butyl group is a common feature in bioactive molecules. However, it can be susceptible to metabolic oxidation. nih.gov In some contexts, cyclobutane-based structures, particularly those containing trifluoromethyl groups, have been explored as metabolically stable bioisosteres for the tert-butyl group, highlighting the broader utility of this carbocyclic system in overcoming pharmacokinetic challenges. nih.govresearchgate.net

| Feature of Cyclobutane Scaffolds | Impact in Medicinal Chemistry |

| Conformational Rigidity | Reduces entropic penalty upon binding, potentially increasing potency. pharmablock.com |

| Three-Dimensionality (sp³-rich) | Improves binding specificity and can enhance physicochemical properties like solubility. researchgate.net |

| Metabolic Stability | Can serve as a stable replacement for metabolically vulnerable groups. pharmablock.comresearchgate.net |

| Novel Chemical Space | Provides access to unique molecular shapes and vector orientations for substituents. researchgate.net |

A primary application of the cyclobutane scaffold is in the design of conformationally restricted systems. researchgate.net Due to significant ring strain, the cyclobutane ring is not planar but adopts a puckered conformation. pharmablock.com This puckering creates well-defined axial and equatorial positions for substituents, allowing for precise control over their spatial arrangement.

By incorporating a this compound moiety, medicinal chemists can lock a portion of a larger molecule into a specific, predictable geometry. researchgate.net This conformational constraint is crucial for:

Mimicking Bioactive Conformations: The scaffold can be used to mimic the bound conformation of a natural ligand or a more flexible drug candidate, thereby improving its activity.

Probing Receptor Topography: By synthesizing different stereoisomers (e.g., cis vs. trans) of the cyclobutane derivative, researchers can map the shape and steric requirements of a biological target.

Improving Selectivity: A rigid conformation can enhance selectivity for a specific receptor subtype by disfavoring binding to off-targets that require a different molecular shape. pharmablock.com

The synthesis of these conformationally restricted systems often relies on key intermediates like this compound, where the amine provides a handle for elaboration and the cyclobutane core acts as the rigidifying element. mdpi.com

Utility in Material Science and Supramolecular Chemistry

Beyond pharmaceuticals, cyclobutane derivatives have found important applications in material science and supramolecular chemistry. lifechemicals.com The rigid and well-defined structure of the cyclobutane ring makes it an attractive building block for creating ordered molecular assemblies and polymers with unique properties.

In supramolecular chemistry, the defined geometry of cyclobutane scaffolds can be used to direct the self-assembly of molecules into larger, non-covalently bonded structures. The ability to control the relative orientation of interacting groups attached to the cyclobutane core is key to designing molecular cages, networks, and other complex architectures.

In material science, the incorporation of cyclobutane units into polymer backbones can impart specific mechanical and thermal properties. For example, polymers containing cyclobutane rings, often synthesized via [2+2] photocycloaddition reactions, have been investigated for applications as sustainable polyesters and stress-responsive materials. lifechemicals.comnih.gov The strain within the cyclobutane ring can be harnessed to create materials that change their properties in response to mechanical force.

| Application Area | Role of Cyclobutane Scaffold | Example |

| Polymer Chemistry | Introduces rigidity and defined geometry into the polymer backbone. | Truxinate-based polyesters for sustainable materials. nih.gov |

| Supramolecular Chemistry | Directs self-assembly through controlled orientation of functional groups. | Chiral aggregates from cyclobutane-based organogelators. nih.gov |

| Smart Materials | Ring strain can be utilized to create mechano-responsive polymers. | Stress-responsive polymers. lifechemicals.com |

A significant challenge in the development of new organic materials is ensuring they can be processed into useful forms, such as thin films or fibers. Solution processability is highly desirable as it allows for low-cost manufacturing techniques like spin-coating or inkjet printing. The design of the molecular building block is critical to achieving good solubility.

The incorporation of building blocks like this compound can enhance the solubility and processability of resulting polymers or large molecules. The bulky tert-butoxy group disrupts intermolecular packing, which can prevent crystallization and increase solubility in common organic solvents.

Furthermore, solution-state synthesis methods are becoming increasingly important for creating cyclobutane-containing polymers. While solid-state polymerizations can offer high stereoselectivity, they are often limited in scope. In contrast, solution-state intermolecular [2+2] photocycloadditions provide a more versatile and scalable route to cyclobutane-based polymers, demonstrating enhanced tolerance for different monomers. nih.gov The development of novel cyclobutane-containing building blocks that are soluble and reactive in solution is essential for advancing this field. For instance, the conversion of a cyclobutane diacid into a liquid diester via Fischer esterification has been shown to create a monomer suitable for solvent-free polymerization, highlighting a strategy to create processable materials. nih.gov

Q & A

Q. What are the established synthetic routes for (3-(tert-Butoxy)cyclobutyl)methanamine?

Answer: The synthesis typically involves:

- Reductive amination : Reacting 3-(tert-butoxy)cyclobutanone with methylamine under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C) to yield the primary amine .

- Boc-protection strategies : Introducing the tert-butoxy group via tert-butyl ether formation on a pre-functionalized cyclobutane scaffold, followed by deprotection .

- Cyclobutane ring construction : Using [2+2] cycloaddition or ring-closing metathesis to form the cyclobutyl core before functionalization .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., tert-butoxy δ ~1.2 ppm, cyclobutane ring protons δ 2.5–4.0 ppm) .

- Mass spectrometry : Confirm molecular weight (CHNO: 157.25 g/mol) via ESI-MS or HRMS .

- HPLC : Use reverse-phase C18 columns (ACN/HO with 0.1% TFA) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure stability?

Answer:

- Store at 2–8°C in airtight, amber glass containers under inert gas (N or Ar) to prevent oxidation .

- Avoid exposure to moisture (hygroscopic) and strong acids/bases to preserve the tert-butoxy group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclobutane formation to induce asymmetry .

- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

- Asymmetric hydrogenation : Catalyze ketone intermediates with Ru-BINAP complexes for >90% enantiomeric excess (ee) .

Q. What computational methods are suitable for predicting the compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study cyclobutane ring strain and tert-butoxy group steric effects .

- Molecular docking : Simulate binding interactions with biological targets (e.g., amine receptors) using AutoDock Vina .

- Reaction pathway modeling : Apply Gaussian or ORCA software to predict regioselectivity in substitution reactions .

Q. How does the tert-butoxy group influence the compound’s biological activity?

Answer:

- Steric shielding : The bulky tert-butoxy group reduces metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life .

- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, improving blood-brain barrier permeability .

- Receptor selectivity : Modulates affinity for amine transporters (e.g., SERT vs. NET) in neuropharmacological studies .

Q. How can conflicting NMR data for cyclobutane derivatives be resolved?

Answer:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., ring puckering) .

- 2D-COSY/NOESY : Identify coupling patterns and spatial proximities to assign ambiguous peaks .

- Isotopic labeling : Synthesize -labeled analogs to trace carbon environments .

Q. What decomposition pathways are observed under accelerated stability testing?

Answer:

- Acid-catalyzed cleavage : The tert-butoxy group hydrolyzes to form cyclobutanol and tert-butanol in HCl/MeOH (t = 24h at pH 2) .

- Oxidative degradation : Amine oxidation generates nitroxide radicals, detectable via EPR spectroscopy .

- Thermal degradation : Above 100°C, cyclobutane ring opens to form linear alkenes (confirmed by GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.